[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate
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Overview
Description
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions. One common route includes the reaction of 4-methylacetophenone with phthalic anhydride to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for [1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with various molecular targets. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid: Shares a similar phthalazine structure.
Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate: Another compound with a similar core structure but different substituents.
Uniqueness
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
774558-01-9 |
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Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C19H16N2O4/c1-11-7-9-13(10-8-11)17(22)12(2)25-19(24)16-14-5-3-4-6-15(14)18(23)21-20-16/h3-10,12H,1-2H3,(H,21,23) |
InChI Key |
UKMUGHCRKTYYPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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